Acide 5-carboxyvanillique

Vue d'ensemble

Description

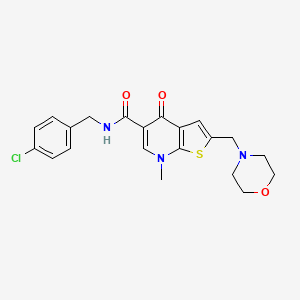

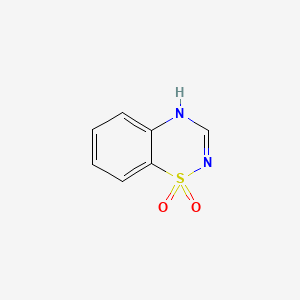

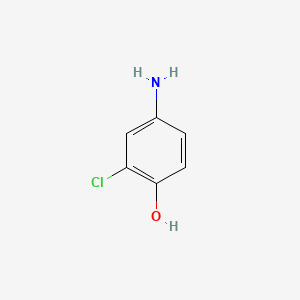

5-Carboxyvanillic acid is an organic compound with the molecular formula C9H8O6. It is a derivative of vanillic acid, characterized by the presence of a carboxyl group at the fifth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Applications De Recherche Scientifique

5-Carboxyvanillic acid has numerous scientific research applications:

Mécanisme D'action

Target of Action

5-Carboxyvanillic acid is a chemical compound that belongs to the class of organic compounds known as carboxylic acids The primary targets of 5-Carboxyvanillic acid are not explicitly mentioned in the available literature

Mode of Action

It is known that the hydroxyl group on the 5th carbon atom of this molecule reacts with a proton, which results in an addition reaction mechanism . More detailed studies are required to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

5-Carboxyvanillic acid is involved in the degradation and conversion of lignin, a complex organic polymer present in the cell walls of many plants . It is produced through various metabolic pathways involving the breakdown of ferulic acid to vanillic acid . The compound then undergoes demethylation to form protocatechuic acid . This process involves oxidative ring breakage and the utilization of catechol dioxygenase enzymes .

Analyse Biochimique

Biochemical Properties

5-Carboxyvanillic acid plays a significant role in biochemical reactions, particularly in the degradation of lignin-derived compounds. It interacts with enzymes such as 5-carboxyvanillic acid decarboxylase, which catalyzes its decarboxylation to produce vanillic acid . Additionally, it is involved in the microbial metabolism of aromatic compounds, where it acts as a substrate for various oxidative enzymes .

Cellular Effects

5-Carboxyvanillic acid influences several cellular processes. It has been observed to affect cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in oxidative stress response and metabolic pathways . Moreover, it impacts cellular metabolism by participating in the breakdown of complex organic molecules, thereby influencing energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, 5-Carboxyvanillic acid exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for decarboxylase enzymes, leading to the production of vanillic acid . This interaction involves the binding of 5-Carboxyvanillic acid to the active site of the enzyme, followed by a decarboxylation reaction. Additionally, it can inhibit or activate other enzymes involved in aromatic compound metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Carboxyvanillic acid can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 5-Carboxyvanillic acid can have sustained effects on cellular function, particularly in microbial cultures where it serves as a carbon source .

Dosage Effects in Animal Models

The effects of 5-Carboxyvanillic acid vary with different dosages in animal models. At low doses, it can be metabolized efficiently without causing adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and disruption of metabolic processes . Threshold effects have been observed, where a certain concentration of 5-Carboxyvanillic acid is required to elicit a measurable biological response .

Metabolic Pathways

5-Carboxyvanillic acid is involved in several metabolic pathways, including the degradation of lignin-derived compounds. It interacts with enzymes such as decarboxylases and oxidases, which facilitate its conversion to vanillic acid and other metabolites . These pathways are crucial for the microbial breakdown of complex organic molecules and play a role in carbon cycling in the environment .

Transport and Distribution

Within cells, 5-Carboxyvanillic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 5-Carboxyvanillic acid within tissues can influence its biological activity and its role in metabolic processes .

Subcellular Localization

5-Carboxyvanillic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it may interact with different enzymes and proteins in these compartments . Post-translational modifications and targeting signals can direct 5-Carboxyvanillic acid to specific organelles, where it participates in metabolic reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Carboxyvanillic acid can be synthesized through the oxidation of 5-formylvanillic acid using alkaline silver oxide. The formylation of vanillic acid, as described by Seshardi and Thiruvengadam, yields 5-formylvanillic acid, which is then oxidized to produce 5-carboxyvanillic acid .

Industrial Production Methods

Industrial production methods for 5-Carboxyvanillic acid typically involve the use of advanced biotechnological approaches. These methods include the use of fungi, bacteria, and plant cells to produce vanillin and its derivatives from various precursors such as eugenol, isoeugenol, lignin, ferulic acid, and waste residues .

Analyse Des Réactions Chimiques

Types of Reactions

5-Carboxyvanillic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Alkaline silver oxide is commonly used for the oxidation of 5-formylvanillic acid to 5-carboxyvanillic acid.

Reduction: Specific reducing agents can be used to convert 5-carboxyvanillic acid to its corresponding alcohol derivatives.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group in the benzene ring.

Major Products Formed

The major products formed from these reactions include derivatives of vanillic acid, such as 5-formylvanillic acid and other substituted benzoic acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vanillic Acid: A precursor to 5-Carboxyvanillic acid, known for its flavoring properties.

Syringaldehyde: Another derivative of vanillin, used in the production of flavors and fragrances.

5-Carboxyvanillin: A closely related compound with similar chemical properties.

Uniqueness

5-Carboxyvanillic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .

Propriétés

IUPAC Name |

4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSSJYQPZIQJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175607 | |

| Record name | 5-Carboxyvanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-91-0 | |

| Record name | 4-Hydroxy-5-methoxy-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxyvanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyvanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methoxyisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Carboxyvanillic acid in the degradation of lignin-related compounds?

A1: 5-Carboxyvanillic acid (5CVA) is a key intermediate in the bacterial degradation of lignin-related compounds, particularly biphenyl structures. Sphingomonas paucimobilis SYK-6, for instance, transforms the lignin-related biphenyl compound 2,2′-dihydroxy-3,3′-dimethoxy-5,5′-dicarboxybiphenyl (DDVA) into 5CVA. This transformation process involves several steps, including the action of a meta-cleavage dioxygenase (LigZ) and a specific hydrolase (LigY) that converts the meta-cleavage product of a DDVA derivative to 5CVA [, ].

Q2: How is 5CVA further metabolized in bacterial systems?

A2: In Sphingobium lignivorans SYK-6, 5CVA is produced during the degradation of dehydrodiconiferyl alcohol (DCA), a β-5-type lignin-derived dimer. 5CVA is decarboxylated to ferulic acid by the enzyme 5-carboxyvanillic acid decarboxylase (primarily LigW2). This enzyme is also involved in the catabolism of a 5,5-type dimer [].

Q3: Are there any known enzymes specifically involved in the production and degradation of 5CVA?

A3: Yes, several enzymes play crucial roles in 5CVA metabolism:

- LigW and LigW2: These are 5-carboxyvanillic acid decarboxylases that catalyze the conversion of 5CVA to ferulic acid. LigW2, in particular, plays a more significant role in this process []. Interestingly, a study characterized LigW2 from Sphingomonas paucimobilis SYK6 as a faster, non-metal dependent decarboxylase [].

- LigY: This hydrolase exhibits high specificity for the meta-cleavage product of 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA) and converts it to 5CVA [].

Q4: Can you elaborate on the structural characteristics of 5-carboxyvanillic acid?

A4: While the provided research excerpts don't explicitly detail the molecular formula, weight, or spectroscopic data of 5CVA, they provide enough information to deduce its structure. 5CVA is a derivative of vanillic acid with a carboxyl group (-COOH) at the 5th position of the aromatic ring.

Q5: Have any studies explored the potential of 5CVA as a dengue virus inhibitor?

A5: Yes, a study investigated the active compounds in Ganoderma lucidum var. antler extract for dengue virus inhibition. While 5CVA was identified as one of the abundant compounds, computational docking simulations suggested that hesperetin and ganocin B were stronger inhibitors of the DENV2 NS2B-NS3 protease than 5CVA [].

Q6: What is the environmental significance of 5CVA?

A6: 5CVA is a breakdown product of lignin, a complex polymer found in the cell walls of plants. Understanding its production and degradation pathways, particularly by microorganisms like Sphingobium lignivorans SYK-6, provides insights into the natural carbon cycle and lignin degradation in the environment [].

Q7: Has 5CVA been found in natural sources other than decaying plant material?

A7: Interestingly, 5CVA has been isolated from a copper-rich peat, suggesting its potential presence in diverse environmental niches and potential roles beyond lignin degradation [].

Q8: How is 5CVA detected and quantified in research settings?

A8: While specific analytical methods were not detailed in the provided excerpts, techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of 5CVA and other related compounds in complex mixtures [].

Q9: Can you explain the significance of 5CVA in the context of gut microbiota and health?

A10: A study investigating microbiota metabolites in older adults with insomnia found elevated levels of 5CVA in individuals with short sleep duration compared to those with normal sleep. This finding suggests a potential link between gut microbiota, 5CVA levels, and sleep patterns, warranting further investigation into its role in human health and disease [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

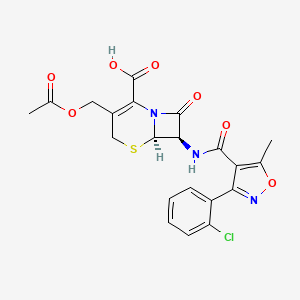

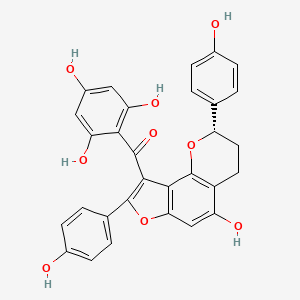

![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)

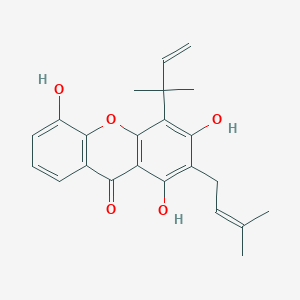

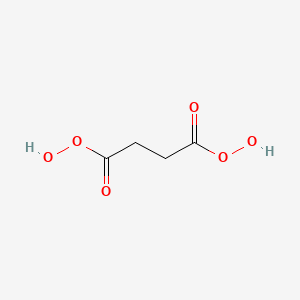

![3-methoxy-7H-benzo[de]anthracen-7-one](/img/structure/B1200273.png)

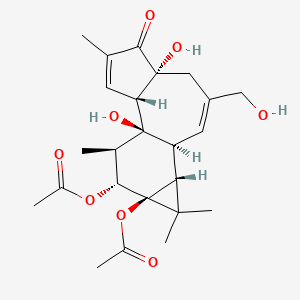

![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)